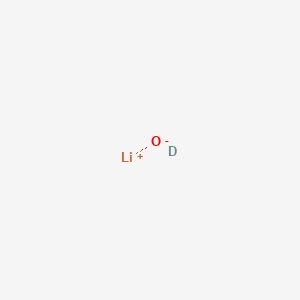
Lithium deuteroxide solution
Vue d'ensemble
Description
Lithium deuteroxide solution, with the linear formula LiOD, is a compound with a molecular weight of 24.95 . It is available as a 7.5 wt. % solution in D2O .
Molecular Structure Analysis
The molecular structure of Lithium deuteroxide solution is represented by the linear formula LiOD . The molecular weight of this compound is 24.95 .Chemical Reactions Analysis
Lithium deuteroxide is still present at 15 hPa. To obtain its complete transformation into LiOD·D2O, the pressure should be increased at a value of about 25 hPa .Physical And Chemical Properties Analysis
Lithium is a reactive metal with a silvery luster. At room temperature in dry air with a relative humidity of less than 1%, the surface remains shiny for several days .Applications De Recherche Scientifique
Production of Lithium Hydroxide via Bipolar Membrane Electrodialysis
Lithium hydroxide production techniques, like lithium sulfate and lithium carbonate causticizing methods, suffer from drawbacks including high specific energy consumption, time-consuming processes, and low recovery rates . The conversion of lithium chloride to lithium hydroxide using bipolar membrane electrodialysis is straightforward .
Lithium Extraction from Salt Lake Brine
Lithium-aluminum layered double hydroxides (LiAl-LDH) have been successfully applied in commercial-scale for lithium extraction from salt lake brine . However, further advancement of their applications is hampered by suboptimal Li+ adsorption performance and ambiguous extraction process .
CO2 Capture
Lithium hydroxide has been used for CO2 adsorption due to its high CO2 storage capacity (30 wt.%), with applications in space life support systems, space shuttle environmental control, and submarine scrubbing systems . Theoretically, 1 kg of LiOH can absorb up to 0.91 kg of CO2 .
Production of Ternary Lithium-ion Batteries
The demand for lithium hydroxide (LiOH), as an important raw material for the production of ternary lithium-ion battery cathodes, is also growing rapidly .
Mécanisme D'action
Target of Action
Lithium (2H)hydroxide, also known as EINECS 235-287-3 or Lithium deuteroxide solution, primarily targets carbon dioxide (CO2) . It acts as a high capacity adsorbent for CO2 capture . This makes it particularly useful in environments where CO2 capture is necessary, such as in certain industrial processes .
Mode of Action
The compound interacts with its target, CO2, through a process known as chemical adsorption . This process involves the adherence of CO2 molecules to the surface of Lithium (2H)hydroxide particles . The kinetics models showed that this process obeys the second order model .
Biochemical Pathways
The biochemical pathways affected by Lithium (2H)hydroxide primarily involve the capture and storage of CO2 . By acting as an adsorbent, Lithium (2H)hydroxide can effectively capture CO2 and store it. This can have downstream effects on the concentration of CO2 in the environment .
Pharmacokinetics
Lithium has an extremely narrow therapeutic window .
Result of Action
The primary result of Lithium (2H)hydroxide’s action is the reduction of CO2 levels in the environment where it is applied . By capturing and storing CO2, Lithium (2H)hydroxide can help to reduce the concentration of this greenhouse gas .
Safety and Hazards
Orientations Futures
Lithium-ion batteries, which use lithium, are critical to the transition to clean energy. The global demand for lithium is expected to reach 5.11 Mt by 2050 . Research is ongoing to develop optimized materials and synthesis methods that improve the lithium selectivity, separation efficiency, chemical stability, lifetime, and lithium recovery .
Propriétés
InChI |
InChI=1S/Li.H2O/h;1H2/q+1;/p-1/i/hD | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFOQBRAJBCJND-DYCDLGHISA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[OH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][O-].[Li+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HLiO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301311607 | |
| Record name | Lithium hydroxide (Li(OD)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
25.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium (2H)hydroxide | |
CAS RN |
12159-20-5 | |
| Record name | Lithium hydroxide (Li(OD)) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12159-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lithium (2H)hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012159205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium hydroxide (Li(OD)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium (2H)hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.067 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Chloro-6,6a,12-triaza-benzo[a]anthracen-7-one](/img/structure/B76093.png)


![4-[(Isobutylamino)sulfonyl]benzoic acid](/img/structure/B76097.png)



![Benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-](/img/structure/B76108.png)




